N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide
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Overview
Description
N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide is an organic compound that belongs to the class of secondary amines It is characterized by the presence of an amino group attached to a methoxyphenyl moiety, which is further connected to a norvalinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide typically involves the reaction of 2-amino-3-methoxybenzylamine with norvalinamide under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reagents used in the synthesis include reducing agents like sodium borohydride (NaBH~4~) and catalysts such as palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production of N2-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide is unique due to its specific structural features, such as the presence of both an amino group and a methoxyphenyl moiety.
Properties
CAS No. |
832676-79-6 |
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Molecular Formula |
C13H21N3O2 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-[(2-amino-3-methoxyphenyl)methylamino]pentanamide |
InChI |
InChI=1S/C13H21N3O2/c1-3-5-10(13(15)17)16-8-9-6-4-7-11(18-2)12(9)14/h4,6-7,10,16H,3,5,8,14H2,1-2H3,(H2,15,17) |
InChI Key |
WJRKZOJLSUTOJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)N)NCC1=C(C(=CC=C1)OC)N |
Origin of Product |
United States |
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